(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-Amino-4-(m-tolyl)butanoic acid.
Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Hydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Deprotection: Finally, the protecting group is removed to yield the desired ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis and for studying stereochemistry.
Biology: The compound is used in the synthesis of peptides and proteins, as well as in enzyme studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with enantiomer-specific receptors and enzymes, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(m-Tolyl)butanoic acid: A structurally similar compound lacking the amino group.
3-Amino-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a tolyl group.
Uniqueness
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying enantioselective reactions and for applications in chiral drug development.
Properties
IUPAC Name |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHTUCDBCBKMKL-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647464 | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331846-94-7, 269398-82-5 | |
Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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